molecular formula C14H18BrNO B14245169 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide CAS No. 371202-12-9

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No.: B14245169
CAS No.: 371202-12-9
M. Wt: 296.20 g/mol
InChI Key: ZIWUDKJOGHLUDB-UHFFFAOYSA-N
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Description

2-Bromo-N-[(1-phenylcyclopentyl)methyl]acetamide is a bromoacetamide derivative characterized by a hybrid cycloalkyl-aryl substituent at the acetamide nitrogen. The (1-phenylcyclopentyl)methyl group combines a cyclopentane ring fused with a phenyl moiety, enhancing lipophilicity and steric bulk compared to simpler alkyl or aryl substituents. This structural feature may influence physicochemical properties (e.g., solubility, melting point) and biological activity, particularly in antimicrobial or antiparasitic applications .

Properties

CAS No.

371202-12-9

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide

InChI

InChI=1S/C14H18BrNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17)

InChI Key

ZIWUDKJOGHLUDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)CBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the bromination of N-[(1-phenylcyclopentyl)methyl]acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and bromine source. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-[(1-phenylcyclopentyl)methyl]acetamide.

    Oxidation Reactions: Oxidation can occur at the phenyl or cyclopentyl groups, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of N-[(1-phenylcyclopentyl)methyl]acetamide.

    Oxidation: Formation of phenylcyclopentyl ketones or carboxylic acids.

Scientific Research Applications

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the phenylcyclopentyl group can enhance binding affinity to certain receptors or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide with key analogs:

Compound Name Substituent on N-Atom Molecular Formula Molecular Weight Key Features
Target Compound (1-Phenylcyclopentyl)methyl C₁₉H₂₃BrNO 361.30 g/mol Hybrid cycloalkyl-aryl group; high lipophilicity
N-Benzyl-2-bromoacetamide (5) Benzyl C₉H₁₀BrNO 228.09 g/mol Simple aromatic substituent; moderate solubility
2-Bromo-N-[3-(trifluoromethyl)benzyl]acetamide (7) 3-(Trifluoromethyl)benzyl C₁₀H₉BrF₃NO 308.09 g/mol Electron-withdrawing CF₃ group; enhanced reactivity in substitutions
2-Bromo-N-cyclopentylacetamide (13) Cyclopentyl C₇H₁₂BrNO 206.08 g/mol Cycloalkyl substituent; lower steric hindrance
2-Bromo-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇BrFNO 232.05 g/mol Halogenated aryl group; crystalline solid (melting point ~120–125°C)
2-Bromo-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl C₉H₁₀BrNO₂ 252.09 g/mol Methoxy group improves solubility; CAS 70110-38-2

Key Observations :

  • Lipophilicity : The target compound’s (1-phenylcyclopentyl)methyl group likely increases lipophilicity (logP > 4) compared to benzyl (logP ~2.5) or cyclopentyl (logP ~1.8) derivatives, impacting membrane permeability and bioavailability .
  • Solubility : Electron-donating groups (e.g., methoxy in ) enhance water solubility, whereas the target compound’s bulky substituent may reduce aqueous solubility.
  • Conformation : Antiperpendicular arrangement of N–H relative to C=O and C–Br bonds (observed in N-aromatic analogs ) may differ in the target compound due to steric effects from the cyclopentyl-phenyl group.

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